molecular formula C32H31N5O2 B11325459 {4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone

{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone

Cat. No.: B11325459
M. Wt: 517.6 g/mol
InChI Key: KEPPFYQCVXHGIV-UHFFFAOYSA-N
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Description

1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHYLBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHYLBENZOYL)PIPERAZINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolopyrimidine core followed by the introduction of the ethoxyphenyl, phenyl, and methylbenzoyl groups. The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHYLBENZOYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHYLBENZOYL)PIPERAZINE include other pyrrolopyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C32H31N5O2

Molecular Weight

517.6 g/mol

IUPAC Name

[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C32H31N5O2/c1-3-39-27-15-13-26(14-16-27)37-21-28(24-7-5-4-6-8-24)29-30(33-22-34-31(29)37)35-17-19-36(20-18-35)32(38)25-11-9-23(2)10-12-25/h4-16,21-22H,3,17-20H2,1-2H3

InChI Key

KEPPFYQCVXHGIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6

Origin of Product

United States

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